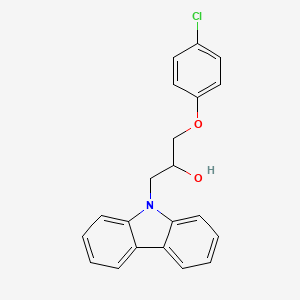![molecular formula C19H19N3O2S B5107895 N-(2-furylmethyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5107895.png)
N-(2-furylmethyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide, commonly known as FMPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FMPP is a synthetic compound that has been primarily used in laboratory experiments to study its mechanism of action and its biochemical and physiological effects.
作用机制
FMPP is a potent agonist of the serotonin 5-HT2A receptor and the dopamine D2 receptor. It binds to these receptors and activates intracellular signaling pathways, leading to various physiological and behavioral effects. The exact mechanism of action of FMPP is still not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activation of downstream signaling cascades.
Biochemical and Physiological Effects:
FMPP has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that FMPP can modulate the release of various neurotransmitters such as dopamine, serotonin, and noradrenaline. In vivo studies have shown that FMPP can induce hyperactivity, stereotypy, and other behavioral effects in rodents. FMPP has also been shown to have potential applications in the treatment of various psychiatric and neurological disorders such as schizophrenia, depression, and anxiety.
实验室实验的优点和局限性
FMPP has several advantages as a pharmacological tool for laboratory experiments. It is a potent and selective agonist of the serotonin 5-HT2A receptor and the dopamine D2 receptor, making it useful for studying the mechanisms of action of these receptors. FMPP is also relatively stable and easy to synthesize, making it a cost-effective alternative to other GPCR ligands. However, FMPP also has several limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on FMPP. One potential area of study is the development of more selective and potent FMPP analogs for use as pharmacological tools. Another area of research is the investigation of the role of FMPP in various physiological and pathological conditions, including psychiatric and neurological disorders. Additionally, the potential applications of FMPP in drug discovery and development should be further explored. Overall, FMPP has the potential to be a valuable tool for scientific research and drug development.
合成方法
The synthesis of FMPP involves the reaction of 2-methyl-6-phenyl-4-pyrimidinethiol with 2-(bromomethyl)-5-(furan-2-yl)-1,3-dioxane in the presence of a base. The reaction yields FMPP as a yellow solid with a melting point of 95-98°C. The purity of FMPP can be confirmed using various analytical techniques such as HPLC, NMR, and mass spectrometry.
科学研究应用
FMPP has been used in various scientific research applications due to its potential as a pharmacological tool. It has been used to study the mechanism of action of various G protein-coupled receptors (GPCRs) such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. FMPP has also been used to study the effects of GPCR ligands on intracellular signaling pathways and to investigate the role of GPCRs in various physiological and pathological conditions.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13(19(23)20-12-16-9-6-10-24-16)25-18-11-17(21-14(2)22-18)15-7-4-3-5-8-15/h3-11,13H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZMNTGAMBFAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC(C)C(=O)NCC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5107812.png)
![N-benzyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5107820.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B5107827.png)

![2-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5107842.png)
![3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5107846.png)
![ethyl [5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5107848.png)
![3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5107850.png)
![N-{1-[1-(2-adamantyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107859.png)
![4-methyl-3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5107863.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(2-isoxazolidinyl)propanamide](/img/structure/B5107886.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B5107908.png)
![5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5107912.png)
